molecular formula C37H74NO8P B041927 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine CAS No. 923-61-5

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine

Cat. No. B041927
CAS RN: 923-61-5
M. Wt: 692 g/mol
InChI Key: SLKDGVPOSSLUAI-PGUFJCEWSA-N
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Description

Synthesis Analysis

The synthesis of DPPE and its derivatives has been a subject of extensive study. A simple and efficient method for the synthesis of sn-Glycero-3-phosphoethanolamine (GroPEtn) from DPPE involves a three-step strategy using a protection and deprotection approach, yielding a 66% total yield in three steps without showing cytotoxicity against human kidney cells (Gowda et al., 2020).

Molecular Structure Analysis

Investigations into DPPE's molecular structure have been facilitated by various analytical techniques, including Langmuir film approaches and molecular simulation studies. These studies highlight the miscibility of DPPE with cholesterol and its interactions with metal cations in lipid membranes, providing insights into its structural properties in biological systems (Korchowiec et al., 2006).

Chemical Reactions and Properties

Research on DPPE's chemical reactions includes studies on the radiolysis of saturated phospholipids, revealing the formation of various volatile and nonvolatile radiolytic products, and the impact of these reactions on DPPE's chemical stability and biological activity (Handel & Nawar, 1981).

Physical Properties Analysis

The physical properties of DPPE, such as phase transitions and molecular organization, have been elucidated through studies using differential scanning calorimetry and 2H NMR spectroscopy. These studies have shown how modifications in DPPE's structure, such as the replacement of a double bond by a cyclopropane ring, affect its phase behavior and bilayer properties (Perly et al., 1985).

Chemical Properties Analysis

The chemical properties of DPPE, including its interactions with other molecules and its behavior in various chemical environments, have been explored through the synthesis of DPPE derivatives and their application in model lipid membranes. These studies provide valuable information on DPPE's reactivity and potential applications in biotechnology and medicine (Wang et al., 2010).

Scientific Research Applications

  • Chemical Sensing : It is used as a chemical sensor to monitor the transition from liquid-disordered to liquid-ordered phase in cholesterol-containing bilayers (Cao et al., 2005).

  • Radiolysis Study : As a saturated phospholipid, it can undergo radiolysis to produce various volatile and nonvolatile products (Handel & Nawar, 1981).

  • Lipid Monolayer Research : Incorporated in lipid monolayers, it makes them more expanded and liquid-like compared to pure lipids (Rubio-Magnieto et al., 2013).

  • Fluorescence Microscopy : Texas Red-labeled derivatives are used in studying lipid membranes through fluorescence microscopy techniques (Skaug et al., 2009).

  • Stereochemistry and Phospholipase D Study : The absolute configuration of its thiophospholipid derivatives was elucidated for studying phospholipase D's stereospecificity (Jiang et al., 1984).

  • Conformational Analysis : Its conformation in the gel state has been analyzed and compared to similar phospholipids (Büldt & Seelig, 1980).

  • Nanobubble Development : It's used in developing targeted nanobubbles for improved ultrasound imaging of prostate cancer in mice (Fan et al., 2016).

  • Bilayer Studies and Hydrogen Bonding : Increasing its concentration in bilayers leads to more hydrated molecules due to competitive hydrogen bonding (Leekumjorn & Sum, 2006).

  • Micelle Formation : A dextran/DPPE copolymer can self-assemble into spherical micelles in water (Wang et al., 2010).

  • Ripple Phase Formation Study : Its role in the formation of ripple phases in lipid bilayers has been investigated (Maleš et al., 2021).

Mechanism of Action

Target of Action

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), also known as 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, is a phospholipid that is a major component of the lipid bilayer that surrounds cells . It provides stability to the membrane .

Mode of Action

DPPE interacts with other components of the cell membrane, such as cholesterol . Studies have shown that cholesterol induces condensation of DPPE monolayers in the presence of Ca2+ ions . This interaction can influence the physical properties of the membrane, including its fluidity and permeability.

Biochemical Pathways

DPPE is involved in the phospholipid translocation process across the plasma membrane . ATP11A and ATP11C, members of the P4-ATPase family, translocate phosphatidylserine (PS) and phosphatidylethanolamine from the exoplasmic to the cytoplasmic leaflets at the plasma membrane . This translocation is crucial for maintaining the asymmetric distribution of phospholipids in the cell membrane, which is important for various cellular functions.

Result of Action

The primary result of DPPE’s action is the maintenance of membrane stability and function . By contributing to the lipid bilayer structure of cell membranes, DPPE plays a crucial role in maintaining the integrity of cells and their compartments. It also influences membrane dynamics, which are essential for processes such as vesicle formation, fusion, and fission.

Action Environment

The action of DPPE can be influenced by various environmental factors. For instance, the presence of other lipids, such as cholesterol, can affect the behavior of DPPE in the membrane . Additionally, factors such as pH, temperature, and the presence of ions (like Ca2+) can also influence the properties of the membrane and thus the action of DPPE .

properties

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKDGVPOSSLUAI-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H74NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919258
Record name 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate
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Molecular Weight

692.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PE(16:0/16:0)
Source Human Metabolome Database (HMDB)
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CAS RN

923-61-5
Record name 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine
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Record name 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine
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Record name 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine
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Record name 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate
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Record name (R)-1-[[[(2-aminoethoxy)hydroxyphosphinoyl]oxy]methyl]ethane-1,2-diyl dihexadecanoate
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Record name 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE
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Record name PE(16:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008923
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of DPPE?

A1: The molecular formula of DPPE is C35H70NO8P, and its molecular weight is 635.9 g/mol.

Q2: Are there any specific spectroscopic data available for DPPE characterization?

A2: Yes, various spectroscopic techniques are used to characterize DPPE, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can provide detailed information about the structure and dynamics of DPPE in various environments. [, , ]
  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can identify functional groups and characterize the interactions between DPPE and other molecules. [, , ]
  • Mass Spectrometry (MS): MS techniques, such as matrix-enhanced secondary ion mass spectrometry (ME SIMS), are useful for identifying and quantifying DPPE in complex mixtures. []

Q3: How does DPPE behave in different environments?

A3: DPPE is a major component of cell membranes and plays a crucial role in membrane structure and function. In aqueous solutions, DPPE forms bilayer structures, mimicking biological membranes, making it a valuable tool in model membrane studies. [, , , , ]

Q4: What factors can impact DPPE stability?

A4: DPPE stability can be affected by:

  • Temperature: DPPE undergoes phase transitions depending on temperature, influencing its organization and interactions within membranes. [, , , ]
  • pH: The presence of charged groups in DPPE makes its properties sensitive to pH variations. [, ]
  • Presence of other molecules: DPPE interacts with various molecules, such as cholesterol, affecting its packing and dynamics within the membrane. [, , , ]

Q5: What are some of the applications of DPPE?

A5: DPPE has diverse applications:

  • Model Membranes: DPPE forms stable bilayers, making it a key component in artificial membrane systems used to study membrane properties, protein-lipid interactions, and drug delivery. [, , , , , ]
  • Drug Delivery: DPPE is incorporated into liposomes and other nanocarriers for drug delivery applications. Its ability to interact with cell membranes and its biocompatibility makes it a suitable material for targeted drug delivery. [, , , , , ]
  • Biosensors: DPPE can be used in biosensor development due to its ability to immobilize enzymes and its sensitivity to changes in the surrounding environment. [, ]

Q6: How is DPPE utilized in drug delivery and targeting?

A6: DPPE is frequently incorporated into liposomes and nanoparticles as a key component for drug delivery systems:

  • Liposome Formation: DPPE, with its hydrophobic tail and hydrophilic head group, contributes to forming stable liposomes capable of encapsulating both hydrophilic and hydrophobic drugs. [, , , , , ]
  • Targeted Delivery: DPPE can be conjugated with targeting ligands, such as antibodies or peptides, allowing for specific delivery of therapeutic agents to desired cells or tissues. [, ]
  • Controlled Release: The incorporation of DPPE in drug delivery systems can influence the release rate of encapsulated drugs, providing sustained release profiles. [, , , ]

Q7: How is computational chemistry used to study DPPE?

A7: Computational techniques provide insights into the behavior of DPPE at the molecular level.

  • Molecular Dynamics (MD) Simulations: MD simulations are used to study the structural and dynamic properties of DPPE-containing membranes, including interactions with other lipids, proteins, and drugs. [, , , ]

Q8: How does DPPE interact with other molecules in biological systems?

A8: DPPE interacts with:

  • Cholesterol: Cholesterol influences the packing and fluidity of DPPE-containing membranes, modulating membrane properties. [, ]
  • Proteins: DPPE interacts with membrane proteins, influencing their structure, function, and localization. [, ]
  • Drugs: The interaction of DPPE with drugs can influence drug partitioning into membranes, affecting drug efficacy and delivery. [, , ]

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